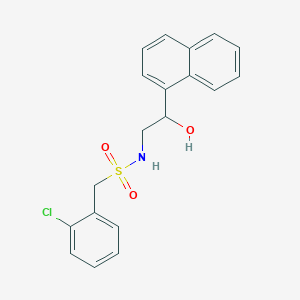

![molecular formula C9H8N2O2 B2635885 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1418128-92-3](/img/structure/B2635885.png)

1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is a chemical compound that has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs play an essential role in various types of tumors, and targeting them is an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .Applications De Recherche Scientifique

Fibroblast Growth Factor Receptor Inhibitor

This compound has been found to be a potent inhibitor of the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them is an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 .

Breast Cancer Treatment

In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Development of New Cancer Therapeutics

The FGFR signaling pathway is an important and proven target for cancer therapeutics . This compound, with its low molecular weight, could be an appealing lead compound beneficial to the subsequent optimization .

Treatment of Hyperglycemia and Related Disorders

Due to the efficacy of this compound to reduce blood glucose, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Human Neutrophil Elastase Inhibitor

This compound is a new scaffold for human neutrophil elastase (HNE) inhibitors . HNE is an effective serine protease belonging to the chymotrypsin family. It is an important target for the development of new and selective inhibitors for the treatment of inflammatory diseases, especially lung diseases .

Mécanisme D'action

The mechanism of action of “1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is likely related to its inhibitory activity against FGFRs. FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .

Orientations Futures

The future directions for “1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” and its derivatives could involve further development and optimization of these compounds as FGFR inhibitors for cancer therapy . The compound with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .

Propriétés

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-4-6-2-3-7(9(12)13)10-8(6)11/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWBWWKSKVGXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2635806.png)

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2635807.png)

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635810.png)

![(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2635812.png)

![(E)-4-methyl-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2635813.png)

![1-ethyl-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2635814.png)

![N-(4-hydroxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2635816.png)

![2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2635823.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2635825.png)